
4,4-Dimethylthiane-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dimethylthiane-3-thiol is an organosulfur compound with the molecular formula C₇H₁₄S₂ It is characterized by the presence of a thiol group (-SH) attached to a thiane ring, which is a six-membered ring containing one sulfur atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethylthiane-3-thiol typically involves the reaction of 4,4-dimethylthiane with thiolating agents. One common method is the nucleophilic substitution reaction where thiourea is used as a sulfur source. The reaction proceeds through the formation of an intermediate isothiouronium salt, which is then hydrolyzed to yield the desired thiol compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its high purity for industrial applications.
化学反应分析
Types of Reactions
4,4-Dimethylthiane-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and dithiothreitol (DTT) are used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) and sulfonic acids (R-SO₃H).
Reduction: Thiols (R-SH) from disulfides.
Substitution: Various alkylated thiols depending on the substituent introduced.
科学研究应用
4,4-Dimethylthiane-3-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in thiol-ene click reactions.
Biology: Employed in the study of thiol-based redox biology and as a probe for detecting reactive oxygen species.
Medicine: Investigated for its potential antioxidant properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and materials with specific functional properties.
作用机制
The mechanism of action of 4,4-Dimethylthiane-3-thiol involves its thiol group, which can undergo redox reactions and form disulfide bonds. These reactions are crucial in biological systems for maintaining redox homeostasis and regulating protein function. The thiol group can also act as a nucleophile, participating in various chemical reactions that modify molecular targets and pathways .
相似化合物的比较
Similar Compounds
4,4-Dimethylthiane: Lacks the thiol group, making it less reactive in redox and nucleophilic substitution reactions.
Triazoles: Another class of heterocyclic compounds with distinct pharmacological properties.
Uniqueness
4,4-Dimethylthiane-3-thiol is unique due to its specific structure, which combines the stability of the thiane ring with the reactivity of the thiol group. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.
属性
分子式 |
C7H14S2 |
|---|---|
分子量 |
162.3 g/mol |
IUPAC 名称 |
4,4-dimethylthiane-3-thiol |
InChI |
InChI=1S/C7H14S2/c1-7(2)3-4-9-5-6(7)8/h6,8H,3-5H2,1-2H3 |
InChI 键 |
VSUXEIZXHNMDGB-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCSCC1S)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


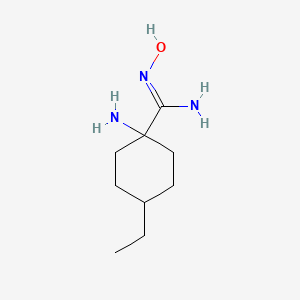
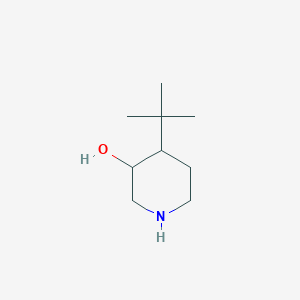
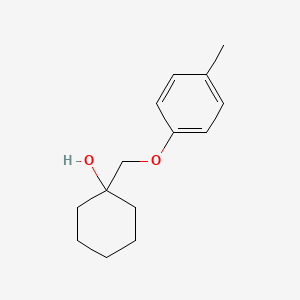
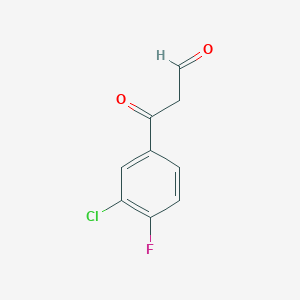
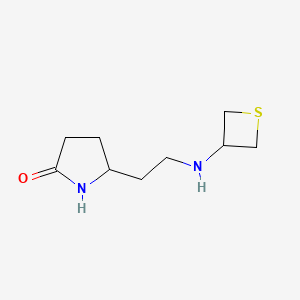
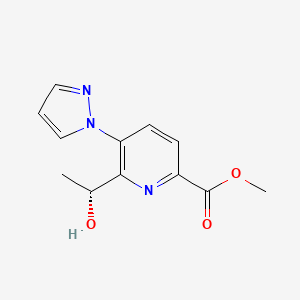
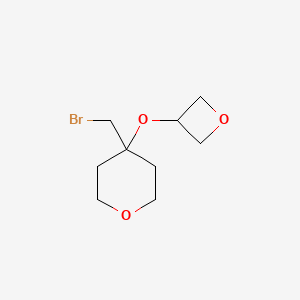
![Ethyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine](/img/structure/B13325092.png)
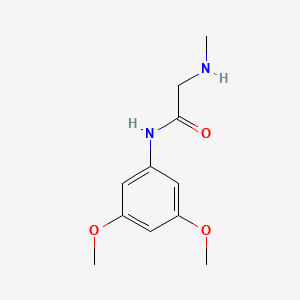
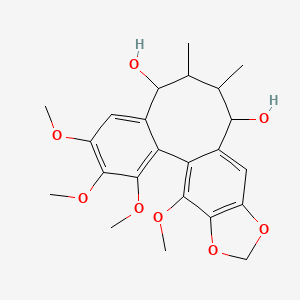
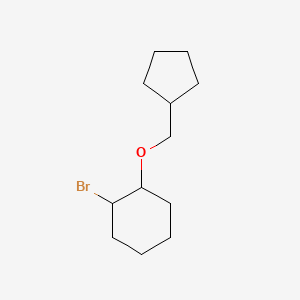
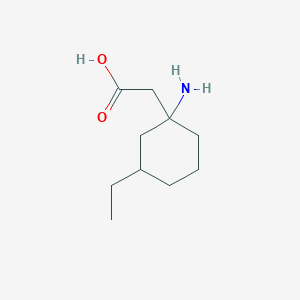
![4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic acid](/img/structure/B13325113.png)
![6-[(Prop-2-yn-1-yloxy)amino]pyridazine-3-carboxylic acid](/img/structure/B13325115.png)
